molecular formula C11H8OS B1506457 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one CAS No. 38006-16-5

2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one

Cat. No.: B1506457
CAS No.: 38006-16-5
M. Wt: 188.25 g/mol
InChI Key: VUQNVBHDBXJWMA-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one is a heterocyclic organic compound with the molecular formula C11H8OS and a molecular weight of 188.25 g/mol. This compound is characterized by its fused ring structure, which includes a thiophene ring and a cyclopentadiene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 2,3-dihydrobenzo[b]thiophen-1-one derivatives using strong oxidizing agents such as chromyl chloride or potassium permanganate.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using continuous flow reactors or batch reactors. These methods allow for precise control over reaction conditions, such as temperature, pressure, and reaction time, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromyl chloride, potassium permanganate, and hydrogen peroxide.

  • Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Substitution reactions often involve halogenation or nitration using reagents like bromine or nitric acid.

Major Products Formed:

  • Oxidation: Oxidation reactions can lead to the formation of sulfoxides or sulfones.

  • Reduction: Reduction reactions typically result in the formation of dihydro derivatives.

  • Substitution: Substitution reactions can produce halogenated or nitro derivatives.

Scientific Research Applications

2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one has found applications in various scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one exerts its effects involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with cell proliferation or induce apoptosis in cancer cells.

Comparison with Similar Compounds

  • Benzothiophene

  • Indole

  • Quinoline

  • Thiophene

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Properties

IUPAC Name

2,3-dihydrocyclopenta[b][1]benzothiol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8OS/c12-8-5-6-10-11(8)7-3-1-2-4-9(7)13-10/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUQNVBHDBXJWMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1SC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60721906
Record name 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60721906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38006-16-5
Record name 2,3-Dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60721906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1H-benzo[b]cyclopenta[d]thiophen-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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